2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of isoindole-1,3-dione derivatives, which are known for their wide range of biological and pharmaceutical properties.
Properties
IUPAC Name |
2-(phenylsulfanylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-19-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXLTCCODGLTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with primary amines, followed by further functionalization. One common method includes the condensation of phthalic anhydride with a primary amine to form the isoindole-1,3-dione core . The phenylsulfanylmethyl group can be introduced through various substitution reactions, often involving thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of green chemistry, such as solventless reactions and the use of environmentally friendly reagents, are increasingly being applied to the synthesis of isoindole-1,3-dione derivatives .
Chemical Reactions Analysis
Types of Reactions
2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The phenylsulfanylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding sulfide .
Scientific Research Applications
2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand for various biological targets, including receptors and enzymes.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
N-Phenylisoindole-1,3-dione: Similar in structure but lacks the phenylsulfanylmethyl group.
N-Methylisoindole-1,3-dione: Contains a methyl group instead of the phenylsulfanylmethyl group.
N-Benzylisoindole-1,3-dione: Features a benzyl group in place of the phenylsulfanylmethyl group.
The uniqueness of this compound lies in its phenylsulfanylmethyl group, which imparts distinct chemical and biological properties compared to other isoindole-1,3-dione derivatives .
Biological Activity
2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound of significant interest due to its potential biological activities. This compound belongs to the isoindole family, which has been associated with various pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties. The structural characteristics of this compound, particularly the presence of a phenylsulfanyl group, may contribute to its biological efficacy.
Molecular Structure
- Molecular Formula : C25H23NO4S2
- Molecular Weight : 465.58 g/mol
- InChIKey : IXBBXSBHIPLYSH-UHFFFAOYSA-N
Spectral Data
The compound's spectral data can be referenced in databases such as SpectraBase, which provides insights into its chemical behavior and interactions.
| Property | Value |
|---|---|
| InChI | InChI=1S/C25H23NO4S2/c1... |
| Exact Mass | 465.106851 g/mol |
Anticancer Activity
Research indicates that isoindole derivatives exhibit promising anticancer properties. For instance, studies have shown that certain isoindole compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.
Antiviral Effects
Compounds similar to this compound have demonstrated antiviral activities against several viruses. For example, some derivatives have been tested against the hepatitis C virus (HCV) and showed significant inhibitory effects at low concentrations.
Anti-inflammatory Properties
The anti-inflammatory potential of isoindole derivatives has also been explored. Compounds within this class have been found to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 25 µM
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value |
|---|---|---|
| Anticancer | HeLa | 15 µM |
| MCF-7 | 20 µM | |
| A549 | 25 µM | |
| Antiviral | Hepatitis C Virus (HCV) | <5 µM |
| Anti-inflammatory | RAW 264.7 Macrophages | IC50 = 10 µM |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression.
- Inhibition of Viral Replication : Targeting viral enzymes essential for replication.
- Cytokine Modulation : Reducing levels of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
